Cas no 935280-42-5 (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene)

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene structure
935280-42-5 structure
Product Name:Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
CAS No:935280-42-5
MF:C22H12S2
MW:340.460682868958
CID:1981159
PubChem ID:329767325
Update Time:2025-09-27

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Chemical and Physical Properties

Names and Identifiers

    • Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
    • DNTT
    • Naphtho[2,3-b]naphtho[2′,3′:4,5]thieno[2,3-d]thiophene
    • 2,3-(2,3-Naphthalenediylthio)naphtho[2,3-b]thiophene
    • Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene
    • Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
    • Dinaphtho[2,3-b:2′,3′-f]thiopheno[3,2-b]thiophene
    • Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, sublimed grade, 99%
    • AKOS016023994
    • SCHEMBL9889312
    • Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
    • 935280-42-5
    • MDL: MFCD22666453
    • Inchi: 1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H
    • InChI Key: CZWHMRTTWFJMBC-UHFFFAOYSA-N
    • SMILES: S1C2C=C3C=CC=CC3=CC=2C2=C1C1C=C3C=CC=CC3=CC=1S2

Computed Properties

  • Exact Mass: 340.03804273g/mol
  • Monoisotopic Mass: 340.03804273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 56.5

Experimental Properties

  • Melting Point: 425-430 °C

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
935280-42-5 99%
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¥5161.79 2023-11-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
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A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
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Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Water ;  15 h, 25 °C
Reference
Preparation of benzothieno [3,2-b][1]benzothiophene compounds
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  1 h, 100 °C; 6 h, 180 - 190 °C
Reference
Method for the preparation of thiophene compounds
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ;  5 h, 180 °C
Reference
Method for the preparation of aromatic compound
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
1.2 160 °C; 12 h, 160 °C
Reference
Manufacture of fused polycyclic aromatic compound crystals, manufacture of organic semiconductor layers using them, and manufacture of organic semiconductor devices
, Japan, , ,

Production Method 5

Reaction Conditions
Reference
Preparation of heteroacenes for electronic device
, Korea, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ;  21 h, reflux
Reference
General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives
Niimi, Kazuki; Kang, Myeong Jin; Miyazaki, Eigo; Osaka, Itaru; Takimiya, Kazuo, Organic Letters, 2011, 13(13), 3430-3433

Production Method 7

Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ;  21 h, reflux
Reference
Novel fused-ring aromatic compound, process for producing the same, and organic semiconductor device
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ;  21 h, reflux
Reference
Facile Synthesis of Highly π-Extended Heteroarenes, Dinaphtho[2,3-b:2',3'-f]chalcogenopheno[3,2-b]chalcogenophenes, and Their Application to Field-Effect Transistors
Yamamoto, Tatsuya; Takimiya, Kazuo, Journal of the American Chemical Society, 2007, 129(8), 2224-2225

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfur ,  Sodium hydrosulfide hydrate Solvents: N-Methyl-2-pyrrolidone ;  8 h, 160 - 180 °C
Reference
Method for preparation of benzothieno[3,2-b]benzothiophene compounds
, Japan, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ;  rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
One-step synthesis of [1]benzothieno[3,2-b][1]benzothiophene from o-chlorobenzaldehyde
Saito, Masahiko; Osaka, Itaru; Miyazaki, Eigo; Takimiya, Kazuo; Kuwabara, Hirokazu; et al, Tetrahedron Letters, 2011, 52(2), 285-288

Production Method 11

Reaction Conditions
Reference
Method for preparing aromatic compound
, China, , ,

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Raw materials

Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Preparation Products

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